N-{[trans-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)cyclohexyl]methyl}-4-fluorobenzenesulfonamide
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Overview
Description
N-[(4-{1,4-DIOXA-8-AZASPIRO[45]DECANE-8-CARBONYL}CYCLOHEXYL)METHYL]-4-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a spirocyclic system, a fluorobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}CYCLOHEXYL)METHYL]-4-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. The key steps include:
Formation of the Spirocyclic Intermediate: This involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with appropriate reagents to form the spirocyclic core.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a series of reactions, including alkylation and acylation.
Introduction of the Fluorobenzene Moiety: The fluorobenzene group is attached via nucleophilic substitution reactions.
Formation of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}CYCLOHEXYL)METHYL]-4-FLUOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorobenzene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}CYCLOHEXYL)METHYL]-4-FLUOROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}CYCLOHEXYL)METHYL]-4-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A key intermediate in the synthesis of the target compound.
4-Piperidone ethylene acetal: Another spirocyclic compound with similar structural features.
1,7-Dioxaspiro[5.5]undecane: A related spirocyclic compound with different ring sizes.
Uniqueness
N-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}CYCLOHEXYL)METHYL]-4-FLUOROBENZENE-1-SULFONAMIDE is unique due to its combination of a spirocyclic system, a fluorobenzene moiety, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H29FN2O5S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)cyclohexyl]methyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C21H29FN2O5S/c22-18-5-7-19(8-6-18)30(26,27)23-15-16-1-3-17(4-2-16)20(25)24-11-9-21(10-12-24)28-13-14-29-21/h5-8,16-17,23H,1-4,9-15H2 |
InChI Key |
PDSKMGFVNPQXRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNS(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCC4(CC3)OCCO4 |
Origin of Product |
United States |
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